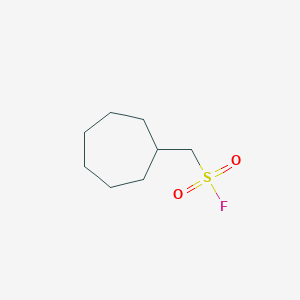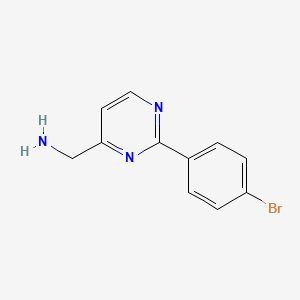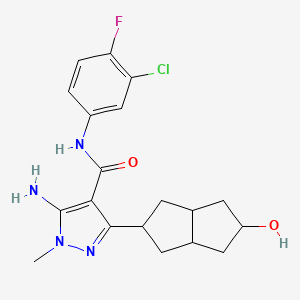![molecular formula C16H32O4Si B13338491 (3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13338491.png)
(3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol is a complex organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol typically involves multiple steps The tert-butyldimethylsilyl (TBDMS) group is then added to protect the hydroxyl group during subsequent reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but differs in its functional groups and applications.
Latanoprost Related Compound E: Another compound with a complex structure, used in different research contexts.
Uniqueness
What sets (3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
Molecular Formula |
C16H32O4Si |
|---|---|
Molecular Weight |
316.51 g/mol |
IUPAC Name |
(3aS,4S,6S,6aR)-6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C16H32O4Si/c1-10(20-21(7,8)15(2,3)4)11-9-12(17)14-13(11)18-16(5,6)19-14/h10-14,17H,9H2,1-8H3/t10?,11-,12+,13-,14+/m1/s1 |
InChI Key |
GGXWQDUTPIYLPM-YUSLTOFOSA-N |
Isomeric SMILES |
CC([C@H]1C[C@@H]([C@H]2[C@@H]1OC(O2)(C)C)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1CC(C2C1OC(O2)(C)C)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


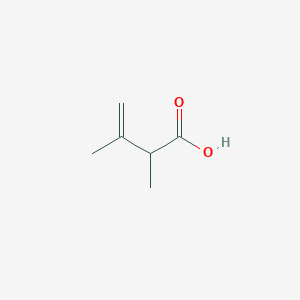
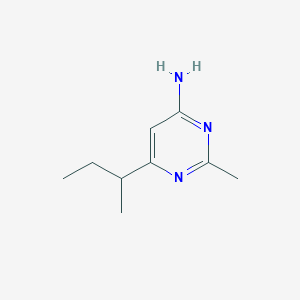
![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)
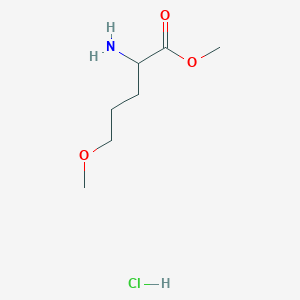
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)


![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)
